1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) :
- Benzimidazole protons : Multiplet at δ 7.20–8.10 ppm (4H, aromatic H).
- Thiazole protons : Singlet at δ 8.32 ppm (1H, C-H thiazolic).
- Sulfonamide NH : Broad singlet at δ 10.56 ppm (1H, exchangeable).
- Carbamoyl NH : Doublet at δ 9.84 ppm (1H, J = 5.2 Hz).
¹³C NMR (101 MHz, CD₃CN) :
Fourier-Transform Infrared (FT-IR) Vibrational Profiling
Key absorption bands (KBr pellet):
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals:
Table 2: Characteristic Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 10.56 (bs, 1H) | Sulfonamide NH |
| FT-IR | 1703 cm⁻¹ | Carbamoyl C=O |
| ESI-MS | m/z 324.1 [M+H]⁺ | Molecular ion |
Properties
CAS No. |
662118-07-2 |
|---|---|
Molecular Formula |
C11H9N5O3S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(benzimidazol-1-ylsulfonyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H9N5O3S2/c17-10(14-11-12-5-6-20-11)15-21(18,19)16-7-13-8-3-1-2-4-9(8)16/h1-7H,(H2,12,14,15,17) |
InChI Key |
ROZYCXTTXBXJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)NC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
Procedure :
- o-Phenylenediamine reacts with formic acid or its derivatives (e.g., formic acid, acetic acid, or acid chlorides) in the presence of a catalyst (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid).
- Conditions : Refluxing at 100–150°C for 2–24 hours.
Example :
| Starting Material | Carbonyl Source | Catalyst | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Formic acid | HCl | 70–90% | |
| o-Phenylenediamine | Acetic acid | p-Toluenesulfonic acid | 85% |
Mechanism :
- Formation of a Schiff base between o-phenylenediamine and the carbonyl compound.
- Cyclization and dehydration to form the benzimidazole ring.
Sulfonamide Formation
The sulfonamide group is introduced via nucleophilic substitution of the benzimidazole’s amine with a sulfonyl chloride.
Reaction with Sulfonyl Chlorides
Procedure :
- React 1H-benzimidazole with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine, triethylamine).
- Conditions : Room temperature to 80°C in anhydrous solvents (e.g., acetone, dichloromethane).
Example :
| Benzimidazole Derivative | Sulfonyl Chloride | Base | Yield | Reference |
|---|---|---|---|---|
| 1H-Benzimidazole | p-Toluenesulfonyl chloride | Pyridine | 68–80% | |
| 5-Chloro-1H-benzimidazole | Benzenesulfonyl chloride | Triethylamine | 75% |
Key Notes :
- Steric hindrance at the 1-position may require prolonged reaction times.
- Excess sulfonyl chloride is often used to drive the reaction to completion.
Urea Linkage to Thiazole
The urea moiety is formed by coupling the sulfonamide’s amine with a thiazole-derived isocyanate.
Isocyanate Synthesis from 2-Aminothiazole
Procedure :
- Treat 2-aminothiazole with triphosgene in dichloromethane at 0–5°C.
- Conditions : Stir for 1–2 hours under inert atmosphere.
Example :
| Amine | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | Triphosgene | 2-Isocyanatothiazole | 85–90% |
Mechanism :
- Triphosgene reacts with the amine to form an isocyanate intermediate.
- The isocyanate is stabilized by the electron-withdrawing thiazole ring.
Urea Coupling
Procedure :
- React 1H-benzimidazole-1-sulfonamide with 2-isocyanatothiazole in dichloromethane or THF.
- Conditions : Room temperature to 40°C, 4–6 hours.
Example :
| Sulfonamide | Isocyanate | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1H-Benzimidazole-1-sulfonamide | 2-Isocyanatothiazole | DCM | 60–75% |
Key Considerations :
- Excess isocyanate may lead to side products (e.g., urea dimers).
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.
Alternative Synthetic Routes
One-Pot Urea Formation
Procedure :
- Treat 1H-benzimidazole-1-sulfonamide and 2-aminothiazole with triphosgene in a single step.
- Conditions : 0–5°C, dichloromethane, 2–3 hours.
Advantages :
- Simplified workflow.
- Reduced handling of hazardous isocyanates.
Example :
| Sulfonamide | Amine | Reagent | Yield | Reference |
|---|---|---|---|---|
| 1H-Benzimidazole-1-sulfonamide | 2-Aminothiazole | Triphosgene | 65% |
Analytical Data and Characterization
Spectral Data :
Challenges and Optimization
Regioselectivity in Benzimidazole Synthesis
Side Reactions in Urea Coupling
- Issue : Formation of urea dimers.
- Solution : Limit isocyanate equivalents to 1.1:1 and use dilute solutions.
Summary of Key Steps
- Benzimidazole Core : Acid-catalyzed cyclization of o-phenylenediamine.
- Sulfonamide Formation : Reaction with sulfonyl chloride under basic conditions.
- Urea Coupling : Isocyanate-mediated reaction with 2-aminothiazole.
Optimized Protocol :
1. Synthesize 1H-benzimidazole via formic acid/HCl reflux (Yield: 85%).
2. React with *p*-toluenesulfonyl chloride/pyridine (Yield: 80%).
3. Treat with 2-aminothiazole/triphosgene (Yield: 65%).
Chemical Reactions Analysis
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study demonstrated that derivatives of benzimidazole exhibited improved bioactivity compared to standard antibiotics like amoxicillin and ciprofloxacin .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | S. aureus | High |
| Compound B | E. coli | Moderate |
| Compound C | P. aeruginosa | High |
Antiviral Activity
Research indicates that 1H-benzimidazole derivatives possess antiviral properties, particularly against Hepatitis C virus (HCV). Compounds from this class have been identified as potent inhibitors of HCV non-structural proteins, with some exhibiting effective EC50 values in the nanomolar range .
| Compound | Virus Type | EC50 (nM) |
|---|---|---|
| Compound D | HCV (Genotype 1a) | 0.028 |
| Compound E | HCV (Genotype 1b) | 0.007 |
Anticancer Activity
The benzimidazole scaffold has also been explored for its anticancer potential. Compounds derived from this structure have shown efficacy in inhibiting tumor cell proliferation in various cancer types. For instance, studies have reported significant cytotoxic effects against breast cancer and leukemia cell lines .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound F | Breast Cancer | 0.5 |
| Compound G | Leukemia | 0.3 |
Anti-inflammatory Activity
Benzimidazole derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes and cytokines. One study reported that certain derivatives exhibited up to 74% inhibition of inflammation compared to standard treatments like diclofenac .
| Compound | Inhibition (%) | Standard |
|---|---|---|
| Compound H | 74% | Diclofenac |
| Compound I | 67% | Aspirin |
Case Study 1: Antimicrobial Efficacy
In a comprehensive study published in 2021, researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The findings indicated that specific substitutions on the benzimidazole ring significantly enhanced antibacterial potency.
Case Study 2: Antiviral Screening
A recent investigation assessed the antiviral activity of N-substituted benzimidazole derivatives against HCV. The study highlighted the structure-activity relationship (SAR) that contributed to increased potency, revealing critical insights for future drug development.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Substituent Effects at the 2-Position of Benzimidazole
highlights the impact of 2-position functional groups on benzimidazole derivatives:
- 2-(Chloromethyl)-1H-benzimidazoles (Derivatives 32–39) : These compounds exhibit enhanced reactivity due to the electrophilic chloromethyl group, enabling further alkylation or nucleophilic substitution. Their biological activity was compared to other 2-substituted derivatives, emphasizing the role of functional groups in modulating interactions with enzymes or receptors .
- Oxidation of (1H-benzimidazole-2-yl)methanol precursors using KMnO₄ yields these derivatives, which may exhibit distinct solubility profiles compared to sulfonamide analogs .
- However, this modification may also decrease hydrogen-bonding interactions critical for activity .
Comparison with Target Compound: The sulfonamide group in “1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-” introduces strong hydrogen-bonding and electron-withdrawing effects, contrasting with the chloromethyl (electrophilic) or carboxylic acid (proton-donor) groups. The thiazolylamino carbonyl moiety adds a planar, aromatic system that may facilitate π-π stacking interactions, a feature absent in Derivatives 32–53.
Thiazole-Containing Benzimidazole Derivatives
describes a structurally related compound: 2-({1-[2-(Isopropylamino)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₇H₁₉N₅O₂S₂, MW: 389.5 g/mol). This derivative features a sulfanyl (S–) linkage instead of a sulfonamide (SO₂–NH–) group and includes an isopropylamino substituent. The sulfanyl group may reduce hydrolytic stability compared to the sulfonamide, while the isopropyl moiety could enhance lipophilicity .
Key Differences :
Antimicrobial Activity of Benzimidazole Derivatives
reports antimicrobial activity for 2-phenyl-1H-benzimidazole derivatives synthesized via solvent-free methods. While the target compound lacks a phenyl group, the study underscores the importance of electron-withdrawing substituents (e.g., nitro groups) in enhancing antimicrobial efficacy . The sulfonamide and thiazole groups in the target compound may similarly improve activity by interacting with bacterial enzymes or DNA.
Notes and Limitations
Comparisons assume similar reactivity to Derivatives 24–30 () or solvent-free conditions ().
Biological Data : Direct activity data for the target compound are unavailable; inferences rely on substituent effects from analogs.
Biological Activity
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H9N5O3S2
- CAS Number : 662118-07-2
- Molecular Structure : The compound features a benzimidazole core substituted with a sulfonamide group and a thiazole moiety.
Biological Activity Overview
Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antiviral Activity : Potential use in treating viral infections.
- Antitumor Activity : Exhibits cytotoxic effects on cancer cells.
Antimicrobial Activity
1H-Benzimidazole-1-sulfonamide has shown promising results in inhibiting bacterial growth. A study reported that benzimidazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Antiviral Effects
Research indicates that benzimidazole derivatives can inhibit viral replication. Their action may involve interference with viral enzyme activity or blocking viral entry into host cells.
Antitumor Effects
The compound has been evaluated for its antitumor properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of 1H-Benzimidazole-1-sulfonamide is influenced by its structural components:
- Substituents on the Benzimidazole Ring : Variations in substituents can enhance or reduce biological efficacy.
- Positioning of Functional Groups : The position of the sulfonamide and thiazole groups is crucial for optimal receptor binding and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
